molecular formula C12H18N2O3S B11171739 Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B11171739
M. Wt: 270.35 g/mol
InChI Key: ZCPMPKWQGPXUJW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 4-methyl-2-pentanoylamino-thioamide in the presence of a base. The reaction proceeds through nucleophilic substitution followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(pentanoylamino)-1,3-thiazole-5-carboxylate
  • 4-Methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate is unique due to the specific substitution pattern on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

ethyl 4-methyl-2-(pentanoylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H18N2O3S/c1-4-6-7-9(15)14-12-13-8(3)10(18-12)11(16)17-5-2/h4-7H2,1-3H3,(H,13,14,15)

InChI Key

ZCPMPKWQGPXUJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=C(S1)C(=O)OCC)C

Origin of Product

United States

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